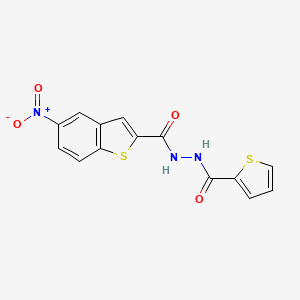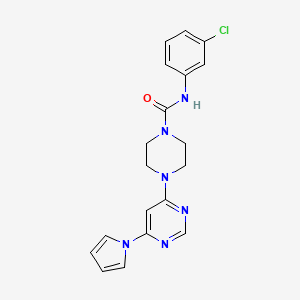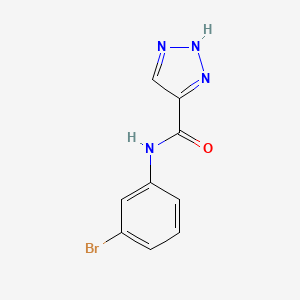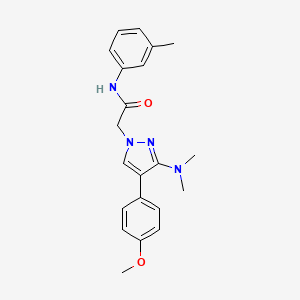![molecular formula C15H11N3O3S B2961789 2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone CAS No. 141075-27-6](/img/structure/B2961789.png)
2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone is a heterocyclic compound that features a benzimidazole core with a nitro group at the 5-position and a thioether linkage to a phenylethanone moiety
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
One study suggests that a compound with a similar structure binds to dna grooves and has peroxide-mediated dna-cleavage properties .
Biochemical Pathways
Imidazole-containing compounds have been found to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It’s known that imidazole-containing compounds can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can optimize the process, reducing waste and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The phenylethanone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted phenylethanone derivatives.
Applications De Recherche Scientifique
2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as dyes and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone: shares structural similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylethanone moiety enhances its potential as a pharmacologically active compound, distinguishing it from other benzimidazole derivatives .
Propriétés
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(10-4-2-1-3-5-10)9-22-15-16-12-7-6-11(18(20)21)8-13(12)17-15/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEGPZQRLIYDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2961707.png)

![4-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961709.png)
![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)
![methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2961719.png)

![N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2961721.png)

![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2961729.png)
